Cas no 2639418-51-0 (2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride)

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride structure
2639418-51-0 structure
商品名:2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride
CAS番号:2639418-51-0
MF:C13H17ClF2N4O
メガワット:318.750088453293
MDL:MFCD33549143
CID:5671212
PubChem ID:155970351

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 化学的及び物理的性質

名前と識別子

    • EN300-26977566
    • 2639418-51-0
    • 2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
    • 2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride
    • MDL: MFCD33549143
    • インチ: 1S/C13H16F2N4O.ClH/c1-19-13(17-8-18-19)12(16-4-5-20)6-9-2-3-10(14)7-11(9)15;/h2-3,7-8,12,16,20H,4-6H2,1H3;1H
    • InChIKey: DQQKXWSAHGVYDD-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=C(C=CC=1CC(C1=NC=NN1C)NCCO)F

計算された属性

  • せいみつぶんしりょう: 318.1058952g/mol
  • どういたいしつりょう: 318.1058952g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 298
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63Ų

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26977566-0.25g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
2639418-51-0 95.0%
0.25g
$985.0 2025-03-20
Enamine
EN300-26977566-5.0g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
2639418-51-0 95.0%
5.0g
$5760.0 2025-03-20
Enamine
EN300-26977566-2.5g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
2639418-51-0 95.0%
2.5g
$3893.0 2025-03-20
1PlusChem
1P028AEA-10g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
10g
$10620.00 2023-12-18
Enamine
EN300-26977566-10g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-ol hydrochloride
2639418-51-0 95%
10g
$8542.0 2023-09-11
Aaron
AR028AMM-500mg
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
500mg
$2155.00 2025-02-15
Aaron
AR028AMM-5g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
5g
$7945.00 2023-12-15
Aaron
AR028AMM-10g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
10g
$11771.00 2023-12-15
1PlusChem
1P028AEA-250mg
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
250mg
$1280.00 2024-05-08
1PlusChem
1P028AEA-1g
2-{[2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]amino}ethan-1-olhydrochloride
2639418-51-0 95%
1g
$2518.00 2024-05-08

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride 関連文献

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochlorideに関する追加情報

Introduction to 2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride (CAS No. 2639418-51-0) and Its Applications in Modern Chemical Biology

2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride, identified by the CAS number 2639418-51-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic development. The unique structural features of this molecule, particularly its combination of a 2,4-difluorophenyl group and a 1-methyl-1H-1,2,4-triazol-5-yl moiety, contribute to its distinctive chemical properties and potential biological functions.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor for its application in biochemical assays and in vitro studies. This solubility advantage allows researchers to more easily incorporate the compound into various experimental protocols, including high-throughput screening (HTS) and structure-activity relationship (SAR) studies. The presence of both fluorine atoms in the 2,4-difluorophenyl group introduces electron-withdrawing effects that can influence the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.

Recent advancements in chemical biology have highlighted the importance of small molecules with multifunctional scaffolds in modulating complex biological pathways. The structural motif of 2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride aligns well with this trend. The triazole ring, a well-known pharmacophore, is frequently incorporated into drug candidates due to its ability to stabilize bioactive conformations and improve metabolic stability. In this compound, the 1-methyl substitution on the triazole ring further fine-tunes its pharmacokinetic properties, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of this compound is its potential as an inhibitor or modulator of enzyme targets involved in inflammatory and immunological processes. The fluorinated aromatic ring and the amine functional group are commonly found in bioactive molecules that interact with protein targets such as kinases and phosphodiesterases. Preliminary computational studies suggest that the electronic distribution within this molecule could facilitate strong interactions with specific amino acid residues in protein binding pockets.

The ethanolamine backbone provides a flexible linker that can adapt to various binding geometries, enhancing the molecule's ability to interact with diverse biological targets. This structural versatility makes it a promising candidate for developing novel therapeutic agents targeting diseases associated with aberrant enzymatic activity. For instance, compounds with similar scaffolds have been explored for their potential in modulating Janus kinases (JAKs), which play a crucial role in immune responses and inflammation.

In light of recent research trends, there is growing interest in developing small molecules that can selectively modulate protein-protein interactions (PPIs). The unique combination of structural features in 2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride suggests that it may have the potential to disrupt or stabilize PPIs relevant to diseases such as cancer and autoimmune disorders. The fluorine atoms, for example, can enhance binding affinity through halogen bonding interactions with specific residues in protein targets.

Furthermore, the development of new synthetic methodologies has enabled researchers to efficiently produce complex molecules like this one on a scalable basis. Advances in catalytic processes and green chemistry principles have made it possible to synthesize these compounds with high yields while minimizing environmental impact. This progress is particularly important for pharmaceutical applications where cost-effective and sustainable synthesis methods are essential.

The compound's potential applications extend beyond enzyme inhibition. Its structural features also make it a viable candidate for developing novel probes for biochemical assays. For example, fluorescent derivatives of this molecule could be used to visualize protein interactions or track molecular dynamics in living cells. Such tools are invaluable for understanding complex biological processes at the molecular level.

As computational chemistry continues to advance, virtual screening techniques are being increasingly employed to identify promising drug candidates before experimental validation. Molecular docking studies using 2639418-51-0 as a query molecule have revealed potential binding modes with various therapeutic targets. These simulations provide valuable insights into how the compound might interact with biological systems, guiding experimental design and optimizing lead optimization strategies.

In conclusion,2-{2-(2,4-difluorophenyl)-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethylamino}ethan-1-ol hydrochloride (CAS No. 2639418-51) represents a compelling example of how structural innovation can lead to the discovery of novel bioactive molecules. Its unique combination of pharmacophoric elements positions it as a promising candidate for further exploration in drug discovery and therapeutic development. With ongoing research aimed at elucidating its biological activities and optimizing its pharmacological properties,this compound holds significant potential for advancing our understanding of disease mechanisms and developing new treatments.

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